molecular formula C17H19N3OS B2464562 2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one CAS No. 872630-37-0

2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2464562
CAS No.: 872630-37-0
M. Wt: 313.42
InChI Key: HJNBJEUTFBUJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of 6-phenylpyridazine-3-thiol with 1-(piperidin-1-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-phenylpyridazin-3-yl)sulfanyl]benzaldehyde
  • 2-[(6-phenylpyridazin-3-yl)sulfanyl]phenylhydrazine

Uniqueness

Compared to similar compounds, 2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one has a unique structure that includes both a pyridazine ring and a piperidine ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(6-phenylpyridazin-3-yl)sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c21-17(20-11-5-2-6-12-20)13-22-16-10-9-15(18-19-16)14-7-3-1-4-8-14/h1,3-4,7-10H,2,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNBJEUTFBUJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.